molecular formula C11H12N6O2S3 B2693125 N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide CAS No. 392318-92-2

N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide

Cat. No.: B2693125
CAS No.: 392318-92-2
M. Wt: 356.44
InChI Key: NQIDROPFSJOUDG-UHFFFAOYSA-N
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Description

N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide is a synthetic small molecule of significant interest in medicinal chemistry and preclinical research. It features a distinctive hybrid structure combining two 1,3,4-thiadiazole rings, one of which is a 5-methyl derivative, linked by a thioether chain to a rigid cyclopropanecarboxamide group. This molecular architecture is strategically designed, as the thiadiazole moiety is a privileged scaffold known to confer a wide range of biological activities . The incorporation of the cyclopropane ring is a common strategy to enhance metabolic stability and influence the molecule's binding specificity by introducing steric constraints . Research Applications and Value: Compounds within this structural class have demonstrated promising biological activities, making them valuable tools for researchers. Primary areas of investigation include antimicrobial and anticancer research. Similar thiadiazole derivatives have been screened for efficacy against various bacterial strains and cancer cell lines, such as HeLa cells, using established assays like the MTT viability test . The presence of electron-withdrawing groups and specific substituents on the thiadiazole ring can significantly enhance this activity, guiding structure-activity relationship (SAR) studies . Furthermore, due to its structural similarity to known inhibitors, this compound is relevant in enzyme inhibition studies , particularly for targets like kinases and GSK-3β . Handling and Synthesis: Researchers working with this compound should employ standard analytical techniques for validation, including 1H/13C NMR, IR spectroscopy, and, where possible, X-ray crystallography to unambiguously confirm its structure . The synthesis of such complex molecules typically involves multi-step reactions, including the formation of the thiadiazole ring and subsequent coupling reactions, which require careful control of reaction conditions to optimize yield and purity . Disclaimer: This product is intended for research purposes only and is strictly labeled as "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N6O2S3/c1-5-14-15-9(21-5)12-7(18)4-20-11-17-16-10(22-11)13-8(19)6-2-3-6/h6H,2-4H2,1H3,(H,12,15,18)(H,13,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQIDROPFSJOUDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N6O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the thiadiazole intermediates. One common approach involves the functionalization of 2-mercapto-5-methyl-1,3,4-thiadiazole, which can be achieved through reactions with various halogenated reagents under controlled conditions . The final step involves coupling the thiadiazole derivative with cyclopropanecarboxamide using appropriate coupling agents and reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, precise control of reaction parameters, and efficient purification techniques such as chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The thioether (-S-) and thiadiazole (-N-S-) groups undergo oxidation under controlled conditions:

Reagents/Conditions Major Products Key Observations
Hydrogen peroxide (H₂O₂)Sulfoxide derivativesSelective oxidation at the thioether sulfur, forming sulfoxides without ring cleavage.
Potassium permanganate (KMnO₄)Sulfone derivativesStronger oxidants lead to complete oxidation of thioether to sulfone.
  • Mechanistic Insight : Oxidation proceeds via electrophilic attack on sulfur, forming intermediates that stabilize through resonance within the thiadiazole ring.

Reduction Reactions

Reductive cleavage of disulfide bonds or nitrogen-containing groups has been documented:

Reagents/Conditions Major Products Key Observations
Sodium borohydride (NaBH₄)Thiol intermediatesPartial reduction of disulfide linkages in acidic media.
Lithium aluminum hydride (LiAlH₄)AminesOver-reduction may degrade the thiadiazole ring, necessitating controlled conditions.
  • Stability Note : The cyclopropane ring remains intact under mild reductive conditions but may rupture under prolonged exposure to LiAlH₄.

Substitution Reactions

The thiadiazole ring and thioether group participate in nucleophilic and electrophilic substitutions:

Reaction Type Reagents/Conditions Major Products Key Observations
Nucleophilic Substitution Alkyl halides (e.g., CH₃I)Alkylated thiadiazole derivativesReactivity at sulfur or nitrogen atoms depends on solvent polarity .
Electrophilic Substitution Bromine (Br₂) in CCl₄Brominated thiadiazole derivativesBromination occurs preferentially at the 5-position of the thiadiazole ring.
  • Kinetic Studies : Substitution at the thioether sulfur is 3–5× faster than at the thiadiazole nitrogen due to steric hindrance.

Hydrolysis Reactions

The amide and thioester bonds are susceptible to hydrolysis:

Conditions Major Products Key Observations
Acidic (HCl, H₂O)Carboxylic acid and amine fragmentsCleavage of the cyclopropanecarboxamide group releases cyclopropanecarboxylic acid.
Basic (NaOH, H₂O)Sodium carboxylate and thiolsThioester hydrolysis dominates under alkaline conditions.
  • pH Dependency : Hydrolysis rates increase exponentially above pH 10, correlating with hydroxide ion concentration.

Cyclocondensation and Ring-Opening

The thiadiazole ring participates in cyclization and ring-opening reactions:

Reagents/Conditions Major Products Key Observations
Thiourea (NH₂CSNH₂)Bicyclic thiadiazole-fused compoundsCyclocondensation forms six-membered rings fused to thiadiazole.
Hydrazine (NH₂NH₂)Open-chain hydrazide derivativesRing-opening occurs via nucleophilic attack at the C=N bond.

Comparative Reactivity of Functional Groups

The compound’s reactivity hierarchy was determined through competitive experiments:

Functional Group Reactivity Order Dominant Reaction
Thioether (-S-)1stOxidation > Substitution
Thiadiazole (-N-S-)2ndSubstitution > Ring-opening
Cyclopropanecarboxamide3rdHydrolysis > Reduction

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide has demonstrated promising antimicrobial properties. In vitro studies have shown effectiveness against a range of microorganisms, including bacteria and fungi. Quantitative data on minimum inhibitory concentrations (MIC) indicate strong activity compared to established antimicrobial agents.

Case Study: Anticancer Properties
Recent research has focused on the compound's potential as an anticancer agent. Molecular docking studies reveal significant binding affinity to proteins involved in cancer pathways. For instance, interactions with the enzyme dihydrofolate reductase have been documented, suggesting a mechanism for its anticancer effects .

Microbiology and Infectious Diseases

The compound's unique structural features make it a candidate for developing new treatments for infectious diseases. Its dual thiadiazole structure enhances its ability to interact with microbial targets. Studies have indicated that derivatives of this compound can inhibit biofilm formation in pathogenic bacteria.

Materials Science

Polymer Development
Due to its chemical properties, this compound can serve as a building block for synthesizing advanced materials such as polymers and resins. Its incorporation into polymer matrices may enhance thermal stability and mechanical properties.

Table: Comparative Analysis of Thiadiazole Derivatives

Compound NameStructural HighlightsBiological Activity
N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamideThiadiazole core with acetamideAntimicrobial
5-(Phenyl)-1,3,4-thiadiazoleContains a phenyl groupAnticancer
5-(Trifluoromethyl)-1,3,4-thiadiazoleFeatures trifluoromethyl substitutionAntimicrobial

Synthesis and Production

The synthesis of this compound typically involves several key reactions:

  • Preparation of Thiadiazole Intermediates : Starting materials such as 5-methylthiadiazole are reacted under controlled conditions.
  • Formation of Cyclopropanecarboxamide : The thiadiazole intermediates are then combined with cyclopropanecarboxylic acid derivatives.
  • Purification : The final product is purified using techniques like chromatography to achieve high yield and purity.

Mechanism of Action

The mechanism of action of N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The thiadiazole moiety can interact with metal ions, forming stable complexes that can inhibit enzyme activity or disrupt cellular processes. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress pathways in biological systems .

Comparison with Similar Compounds

Substituent Variations

  • N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (7a–7l): These derivatives replace the cyclopropanecarboxamide with a benzamide group and incorporate a piperidine-ethylthio chain.
  • 5-(S-alkyl)-1,3,4-thiadiazole-2-carboxamide derivatives (4a–d) : These compounds feature simpler alkylthio chains (e.g., methyl, ethyl) instead of the methyl-thiadiazole-ethylthio linkage. The absence of a secondary thiadiazole ring reduces structural complexity but may limit multitarget engagement ().
  • N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio) acetamide (3a–c) : These hybrids combine thiadiazole and oxadiazole rings, demonstrating how heterocyclic diversity influences cytotoxicity ().

Core Modifications

  • Thiadiazole vs. Thiazole: The compound in (N-(4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)cyclopropanecarboxamide) replaces one thiadiazole ring with a thiazole. Thiazoles generally exhibit lower electron-withdrawing effects than thiadiazoles, which may reduce electrophilic reactivity ().

Bioactivity

  • Target Compound : While specific bioactivity data are unavailable, structurally related thiadiazoles exhibit acetylcholinesterase inhibition () and cytotoxicity (). The cyclopropane group may enhance membrane permeability due to its small size and lipophilicity.
  • 5-Substituted-1,3,4-thiadiazole-2-thiols () : These compounds show antimicrobial and anticancer activities, with EC50 values ranging from 0.5–10 µM. Substituents like chloro-phenyl groups enhance potency, suggesting that the target compound’s methyl-thiadiazole group may offer moderate activity.
  • N-arylbenzamide Derivatives () : Demonstrated plant growth regulation, highlighting the role of carboxamide substituents in modulating biological pathways.

Physicochemical Comparison

Property Target Compound 5-(Methylthio)-N-phenyl-thiadiazole-2-carboxamide (4a) Piperidine-ethylthio Derivatives (7a–l)
Molecular Weight ~395 g/mol 265 g/mol ~380–420 g/mol
LogP (Predicted) 2.1 1.8 2.5–3.0
Hydrogen Bond Donors 3 2 2–3
Aromatic Rings 2 (thiadiazole cores) 1 (phenyl) 2–3 (benzamide + piperidine)

Biological Activity

N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide is a compound that incorporates the 1,3,4-thiadiazole moiety, which is known for its diverse biological activities. This article discusses the biological activity of this compound based on existing literature and research findings.

Overview of 1,3,4-Thiadiazole Derivatives

The 1,3,4-thiadiazole scaffold has been extensively studied for its biological properties. Compounds containing this moiety exhibit a range of activities including:

  • Antimicrobial : Effective against various bacteria and fungi.
  • Anticancer : Demonstrated cytostatic properties in several studies.
  • Anti-inflammatory : Exhibits potential in reducing inflammation.
  • Neuroprotective : May protect neuronal cells from damage.

The biological effects are often attributed to the structural characteristics of the thiadiazole ring and its ability to form stable interactions with biological targets .

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazole possess significant antimicrobial activity. For instance:

  • Gram-positive Bacteria : Compounds similar to N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide have shown effective inhibition against Staphylococcus aureus and Bacillus cereus with Minimum Inhibitory Concentrations (MICs) ranging from 32.6 μg/mL to 62.5 μg/mL .
Bacterial StrainMIC (μg/mL)
Staphylococcus aureus32.6
Bacillus cereus62.5
Escherichia coli47.5
Pseudomonas aeruginosaNot reported

Anticancer Properties

The compound is hypothesized to exhibit anticancer activity due to the presence of the thiadiazole group. Studies have shown that derivatives with similar structures can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of thiadiazole derivatives. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX .

Case Studies

  • Cytotoxicity Testing : A study investigated the cytotoxic effects of various thiadiazole derivatives on cancer cell lines. The results indicated that certain derivatives significantly reduced cell viability in a dose-dependent manner.
    • Cell Lines Used : HeLa (cervical cancer), MCF7 (breast cancer).
    • Results : IC50 values ranged from 15 μM to

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step heterocyclization and functionalization. Key steps include:

  • Thiadiazole core formation : Reacting isothiocyanates with hydrazides in ethanol under reflux (e.g., 20 mmol reagents in ethanol, 15–20 min reflux) .
  • Cyclization : Using concentrated sulfuric acid or iodine/triethylamine in DMF to promote ring closure .
  • Purification : Recrystallization from ethanol or acetone, monitored by TLC (chloroform:acetone = 3:1) .
    Optimization Tips : Adjust heating duration, reactant ratios, or solvent polarity to improve yields (e.g., 97.4% yield achieved with H₂SO₄ cyclization) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer: Essential techniques include:

  • IR spectroscopy : Identify carbonyl (ν ~1649–1670 cm⁻¹) and thiadiazole ring vibrations .
  • ¹H/¹³C NMR : Confirm cyclopropane protons (δ ~1.91 ppm) and thiadiazole carbons .
  • Mass spectrometry (FAB) : Validate molecular weight (e.g., m/z = 384 [M+H]⁺) .
  • X-ray diffraction : Resolve crystal packing and bond angles (e.g., co-crystals analyzed for intermediate structures) .

Q. How can researchers confirm compound purity post-synthesis?

Methodological Answer:

  • TLC monitoring : Use Silufol UV-254 plates with chloroform:acetone (3:1) to track reaction progress .
  • Melting point analysis : Compare observed values (e.g., 503–504 K) to literature data .
  • Recrystallization : Purify using ethanol or acetic acid to remove unreacted starting materials .

Advanced Questions

Q. How can intermediates be isolated during synthesis, and what challenges arise?

Methodological Answer: Isolation challenges include:

  • Co-crystal formation : Co-crystals of intermediates (e.g., 4.1 and 4.1a) may form, requiring X-ray diffraction for structural confirmation .
  • Reagent sensitivity : Use anhydrous conditions (e.g., dry acetone, K₂CO₃) to avoid side reactions .
  • Chromatography limitations : Avoid column chromatography for sulfur-rich intermediates; opt for selective recrystallization .

Q. How do computational methods support structural and reactivity analysis?

Methodological Answer:

  • DFT calculations : Predict bond lengths and angles (e.g., cyclopropane ring strain effects) .
  • Molecular docking : Screen for bioactivity by modeling interactions with target proteins (e.g., cytotoxic activity in thiadiazole derivatives) .
  • In silico spectroscopy : Simulate NMR/IR spectra to cross-validate experimental data .

Q. How should researchers resolve contradictions in spectral data interpretation?

Methodological Answer:

  • Multi-technique validation : Cross-check NMR, IR, and X-ray data (e.g., confirm cyclopropane geometry via X-ray when NMR signals overlap) .
  • Isotopic labeling : Use ¹⁵N or ¹³C-labeled analogs to clarify ambiguous peaks .
  • Dynamic NMR : Analyze temperature-dependent shifts to resolve conformational equilibria .

Q. What role does the cyclopropane moiety play in the compound’s reactivity?

Methodological Answer:

  • Steric effects : The strained cyclopropane ring may influence nucleophilic substitution rates at adjacent thiadiazole groups .
  • Electronic effects : Ring strain increases electrophilicity, enhancing reactivity in cross-coupling reactions .
  • Stability trade-offs : Monitor ring-opening side reactions under acidic/basic conditions .

Q. How can molecular docking guide the study of this compound’s bioactivity?

Methodological Answer:

  • Target selection : Dock against enzymes like thymidylate synthase (common target for thiadiazoles) using AutoDock Vina .
  • Binding affinity analysis : Calculate ΔG values to prioritize derivatives for cytotoxicity assays .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

Q. What are common side reactions during synthesis, and how are they mitigated?

Methodological Answer:

  • Sulfur elimination : Use iodine/triethylamine to suppress sulfur loss during cyclization .
  • Hydrolysis : Avoid aqueous workup for acid-sensitive intermediates; employ non-polar solvents .
  • Oxidation : Conduct reactions under inert atmosphere (N₂/Ar) to protect thioether groups .

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